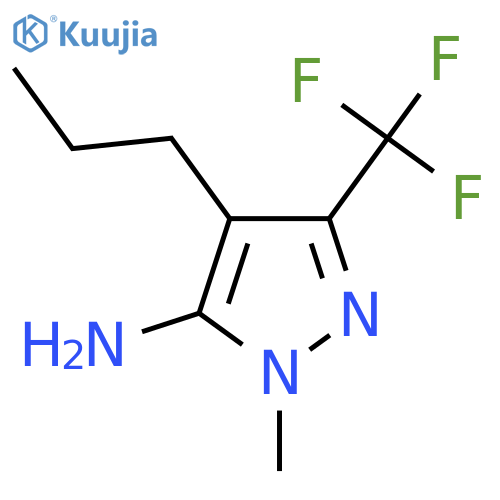

Cas no 1174308-80-5 (1-Methyl-4-propyl-3-(trifluoromethyl)-1h-pyrazol-5-amine)

1-Methyl-4-propyl-3-(trifluoromethyl)-1h-pyrazol-5-amine 化学的及び物理的性質

名前と識別子

-

- 1-METHYL-4-PROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-AMINE

- 1174308-80-5

- EN300-1148658

- CS-0307403

- AKOS017561222

- 1-Methyl-4-propyl-3-(trifluoromethyl)-1h-pyrazol-5-amine

-

- インチ: 1S/C8H12F3N3/c1-3-4-5-6(8(9,10)11)13-14(2)7(5)12/h3-4,12H2,1-2H3

- InChIKey: GDSCRZPZPKPTFR-UHFFFAOYSA-N

- ほほえんだ: FC(C1C(=C(N)N(C)N=1)CCC)(F)F

計算された属性

- せいみつぶんしりょう: 207.09833188g/mol

- どういたいしつりょう: 207.09833188g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 195

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 43.8Ų

- 疎水性パラメータ計算基準値(XlogP): 2.1

1-Methyl-4-propyl-3-(trifluoromethyl)-1h-pyrazol-5-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1148658-2.5g |

1-methyl-4-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine |

1174308-80-5 | 95% | 2.5g |

$1650.0 | 2023-10-25 | |

| Enamine | EN300-1148658-10.0g |

1-methyl-4-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine |

1174308-80-5 | 10g |

$3807.0 | 2023-06-09 | ||

| Enamine | EN300-1148658-0.05g |

1-methyl-4-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine |

1174308-80-5 | 95% | 0.05g |

$707.0 | 2023-10-25 | |

| Enamine | EN300-1148658-1.0g |

1-methyl-4-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine |

1174308-80-5 | 1g |

$884.0 | 2023-06-09 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1378073-500mg |

1-Methyl-4-propyl-3-(trifluoromethyl)-1h-pyrazol-5-amine |

1174308-80-5 | 95% | 500mg |

¥21389.00 | 2024-08-09 | |

| Enamine | EN300-1148658-1g |

1-methyl-4-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine |

1174308-80-5 | 95% | 1g |

$842.0 | 2023-10-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1378073-100mg |

1-Methyl-4-propyl-3-(trifluoromethyl)-1h-pyrazol-5-amine |

1174308-80-5 | 95% | 100mg |

¥21027.00 | 2024-08-09 | |

| Enamine | EN300-1148658-5g |

1-methyl-4-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine |

1174308-80-5 | 95% | 5g |

$2443.0 | 2023-10-25 | |

| Enamine | EN300-1148658-5.0g |

1-methyl-4-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine |

1174308-80-5 | 5g |

$2566.0 | 2023-06-09 | ||

| Enamine | EN300-1148658-0.1g |

1-methyl-4-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine |

1174308-80-5 | 95% | 0.1g |

$741.0 | 2023-10-25 |

1-Methyl-4-propyl-3-(trifluoromethyl)-1h-pyrazol-5-amine 関連文献

-

Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255

-

Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645

-

Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526

-

Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796

-

Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514

-

A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213

-

Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550

-

10. A catalytic multicomponent coupling reaction for the enantioselective synthesis of spiroacetals†Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717

1-Methyl-4-propyl-3-(trifluoromethyl)-1h-pyrazol-5-amineに関する追加情報

Introduction to 1-Methyl-4-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine (CAS No. 1174308-80-5)

1-Methyl-4-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is a specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound, identified by its CAS number 1174308-80-5, belongs to the pyrazole class of molecules, which are known for their diverse biological activities and utility in drug development. The structural features of this compound, particularly the presence of a trifluoromethyl group and alkyl substitutions at specific positions, contribute to its unique chemical properties and potential applications.

The trifluoromethyl group is a key functional moiety in organic chemistry, often incorporated into molecules to enhance metabolic stability, lipophilicity, and binding affinity to biological targets. In the context of 1-Methyl-4-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine, this group likely plays a crucial role in modulating the compound's interactions with biological receptors and enzymes. The pyrazole core itself is a versatile scaffold that has been extensively studied for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects.

Recent advancements in drug discovery have highlighted the importance of pyrazole derivatives in developing novel therapeutic agents. The combination of alkyl groups at the 1 and 4 positions and the trifluoromethyl substitution at the 3 position in 1-Methyl-4-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine suggests that it may exhibit enhanced binding affinity and selectivity for specific biological targets. This makes it a promising candidate for further investigation in medicinal chemistry.

One of the most compelling aspects of this compound is its potential application in the development of small-molecule inhibitors. Small-molecule inhibitors are widely used in pharmacotherapy to modulate the activity of enzymes and receptors involved in various disease pathways. The structural features of 1-Methyl-4-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine suggest that it could serve as a lead compound for designing inhibitors targeting key enzymes or receptors implicated in conditions such as cancer, inflammation, and metabolic disorders.

Moreover, the synthesis and characterization of this compound have been influenced by recent methodologies in organic synthesis. The introduction of advanced techniques such as flow chemistry and transition-metal-catalyzed reactions has enabled more efficient and scalable production of complex heterocyclic compounds like 1-Methyl-4-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine. These methods not only improve yield but also enhance purity, which are critical factors in pharmaceutical development.

In terms of biological activity, preliminary studies on related pyrazole derivatives have shown promising results in various preclinical models. For instance, compounds with similar structural motifs have demonstrated inhibitory effects on kinases and other enzymes involved in signal transduction pathways. Given these findings, it is reasonable to hypothesize that 1-Methyl-4-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine could exhibit similar bioactivities, making it a valuable asset in drug discovery efforts.

The role of computational chemistry and molecular modeling has also been instrumental in understanding the potential biological activity of this compound. By leveraging computational methods, researchers can predict how 1-Methyl-4-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine interacts with biological targets at the molecular level. This approach not only accelerates the drug discovery process but also helps in optimizing the compound's structure for improved efficacy and reduced toxicity.

Additionally, the environmental impact of pharmaceutical development is an increasingly important consideration. The use of sustainable synthetic routes and biodegradable compounds is becoming more prevalent in medicinal chemistry. While specific details about the environmental profile of 1-Methyl-4-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine are not yet available, its design with functional groups that enhance metabolic stability suggests a potential for reduced environmental persistence.

In conclusion,1-Methyl-4-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amineseems to be a promising compound with significant potential for further research and development. Its unique structural features, combined with recent advancements in synthetic chemistry and computational biology, position it as a valuable candidate for exploring new therapeutic strategies. As research continues to uncover new applications for pyrazole derivatives, this compound is likely to play an important role in addressing unmet medical needs.

1174308-80-5 (1-Methyl-4-propyl-3-(trifluoromethyl)-1h-pyrazol-5-amine) 関連製品

- 1954775-43-9(8-[2-(2-Methyl-1h-imidazol-1-yl)acetyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile)

- 2228791-80-6(1-(2-methyloxolan-3-yl)cyclopentan-1-amine)

- 172089-14-4(Fmoc-1-amino-4,7,10-trioxa-13-tridecanamine succinimic acid)

- 1020979-15-0(N-{[1,2]oxazolo[5,4-b]pyridin-3-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide)

- 6251-17-8(Propanoic acid, 3-[(carboxymethyl)amino]-3-oxo-)

- 2172272-12-5(3-methoxy-1-3-(morpholin-4-yl)-1,2,4-oxadiazol-5-ylpropan-1-amine hydrochloride)

- 855682-08-5(3-3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl-1-(4-methylbenzenesulfonyl)piperidine)

- 1806318-29-5(Ethyl 3-cyano-5-mercapto-2-methylbenzoate)

- 1361515-78-7(3,5-Bis(2,4,6-trichlorophenyl)-2-hydroxy-6-methylpyridine)

- 1214356-75-8(2-Fluoro-5-(3-fluorophenyl)-3-iodopyridine)